4-Fluorostyrene

Catalog No.
S703384
CAS No.
405-99-2
M.F
C8H7F
M. Wt
122.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorostyrene

CAS Number

405-99-2

Product Name

4-Fluorostyrene

IUPAC Name

1-ethenyl-4-fluorobenzene

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

InChI

InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2

InChI Key

JWVTWJNGILGLAT-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)F

Canonical SMILES

C=CC1=CC=C(C=C1)F

Organic Synthesis

-Fluorostyrene is a crucial starting material for the synthesis of diverse organic compounds due to its reactivity and the strategic placement of the fluorine group. Researchers utilize it to create:

  • Fluorinated Pharmaceuticals: The incorporation of fluorine atoms can enhance the potency, metabolic stability, and blood-brain barrier penetration of drugs. 4-Fluorostyrene serves as a precursor for fluorinated analogues of existing drugs or the development of entirely new pharmaceuticals [].
  • Functional Materials: Polymers with specific properties like thermal stability, electrical conductivity, and water repellency can be constructed using 4-Fluorostyrene as a building block. This allows for the design of novel materials for applications in electronics, coatings, and membranes [].
  • Agrochemicals: Fluorine substitution can improve the effectiveness of pesticides and herbicides. 4-Fluorostyrene can be a starting point for the synthesis of these next-generation agrochemicals [].

Catalysis Research

The presence of the double bond (C=C) in 4-Fluorostyrene makes it a suitable substrate for studying catalyst behavior. Researchers employ it to:

  • Evaluate Catalyst Activity and Selectivity: By monitoring the reaction between 4-Fluorostyrene and different catalysts, scientists can assess the efficiency and product distribution of the catalytic process [].
  • Develop New Catalysts: Understanding how existing catalysts interact with 4-Fluorostyrene aids in the design and optimization of novel catalysts for various organic transformations [].

4-Fluorostyrene is an organic compound with the molecular formula C₈H₇F. It is characterized by a vinyl group (styrene) substituted with a fluorine atom at the para position of the aromatic ring. This substitution significantly influences its chemical properties and reactivity. The compound is a colorless to pale yellow liquid that is flammable and has a boiling point of approximately 29-30 °C and a melting point of -34.5 °C .

Due to the presence of the fluorine atom, 4-fluorostyrene exhibits unique electronic properties compared to other styrene derivatives, making it an important compound in both synthetic chemistry and materials science.

4-fluorostyrene is a flammable liquid (flash point: below 23 °C) []. It is also a skin irritant, eye irritant, and may cause respiratory tract irritation.

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials [].
: Under certain conditions, it can undergo photochemical transformations that yield products like 4-fluoroacetophenone, primarily through water-mediated oxidation pathways .
  • Electrophilic Substitution: The fluorine atom affects the reactivity of the aromatic ring, making it less nucleophilic compared to unsubstituted styrene, thus influencing electrophilic substitution reactions .
  • Several methods are available for synthesizing 4-fluorostyrene:

    • Fluorination of Styrene: Direct fluorination of styrene using fluorinating agents can yield 4-fluorostyrene. This method requires careful control of reaction conditions to minimize side products.
    • Electrophilic Aromatic Substitution: This method involves the introduction of a fluorine substituent onto styrene through electrophilic aromatic substitution reactions.
    • Dehydrohalogenation: Starting from halogenated precursors, dehydrohalogenation can be employed to obtain 4-fluorostyrene .

    4-Fluorostyrene finds applications in various fields:

    • Polymer Chemistry: It is used as a monomer for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
    • Pharmaceuticals: Its unique properties make it a candidate for drug development and synthesis of biologically active compounds.
    • Material Science: The compound is utilized in developing advanced materials with specific electrical and optical properties due to its electron-withdrawing fluorine atom .

    Several compounds share structural similarities with 4-fluorostyrene. Here are some notable examples:

    CompoundMolecular FormulaKey Differences
    StyreneC₈H₈No fluorine substituent; higher reactivity in electrophilic reactions.
    4-MethylstyreneC₈H₈Methyl group increases hydrophobicity; different photochemical behavior.
    3-FluorostyreneC₈H₇FFluorine at meta position alters electronic distribution; different reactivity patterns.
    Vinyl FluorideC₂H₃FSmaller structure; primarily used in polymer synthesis rather than as a monomer.

    Uniqueness of 4-Fluorostyrene

    The unique positioning of the fluorine atom at the para position gives 4-fluorostyrene distinct electronic and steric properties compared to its analogs. This positioning influences its reactivity in copolymerization and photo

    XLogP3

    2.8

    Melting Point

    -34.5 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable

    Other CAS

    405-99-2

    Wikipedia

    4-Fluorostyrene

    Dates

    Modify: 2023-08-15
    Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem
    Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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